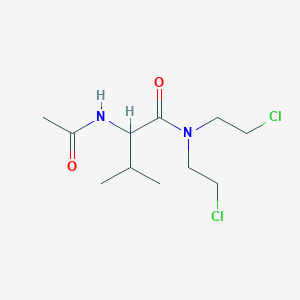
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes an acetamido group, two chloroethyl groups, and a methylbutanamide backbone.
Méthodes De Préparation
The synthesis of 2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutanoic acid, acetic anhydride, and 2-chloroethylamine.
Acetylation: The first step involves the acetylation of 3-methylbutanoic acid with acetic anhydride to form 3-methylbutanoic anhydride.
Amidation: The 3-methylbutanoic anhydride is then reacted with 2-chloroethylamine to form the intermediate 2-acetamido-N-(2-chloroethyl)-3-methylbutanamide.
Chlorination: The final step involves the chlorination of the intermediate with thionyl chloride or phosphorus pentachloride to introduce the second chloroethyl group, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and hydroxides, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Applications De Recherche Scientifique
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating diseases such as cancer and infections.
Industry: It is used in the production of specialty chemicals, including intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The chloroethyl groups can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or modulation of their activity. This can result in various biological effects, including the disruption of cellular processes and the induction of cell death in certain contexts.
Comparaison Avec Des Composés Similaires
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide can be compared with other similar compounds, such as:
2-acetamido-N,N-bis(2-chloroethyl)propanamide: This compound has a similar structure but with a propanamide backbone instead of a methylbutanamide backbone.
2-acetamido-N,N-bis(2-chloroethyl)-3-phenylpropanamide: This compound includes a phenyl group, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific structural features, which can affect its reactivity, stability, and interactions with biological targets.
Propriétés
Numéro CAS |
1462-79-9 |
|---|---|
Formule moléculaire |
C11H20Cl2N2O2 |
Poids moléculaire |
283.19 g/mol |
Nom IUPAC |
2-acetamido-N,N-bis(2-chloroethyl)-3-methylbutanamide |
InChI |
InChI=1S/C11H20Cl2N2O2/c1-8(2)10(14-9(3)16)11(17)15(6-4-12)7-5-13/h8,10H,4-7H2,1-3H3,(H,14,16) |
Clé InChI |
QVUJJSXGEUOEBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N(CCCl)CCCl)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B13987437.png)

![7-(Benzylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13987443.png)

![Tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate](/img/structure/B13987454.png)
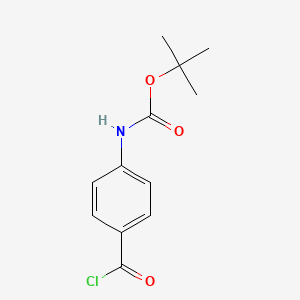
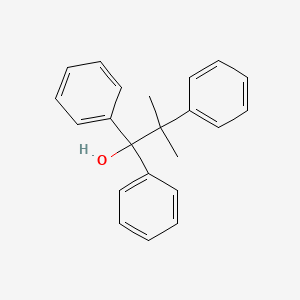
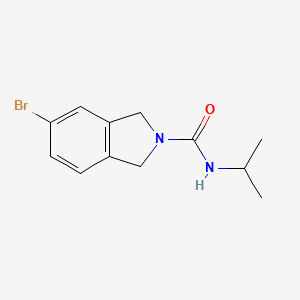
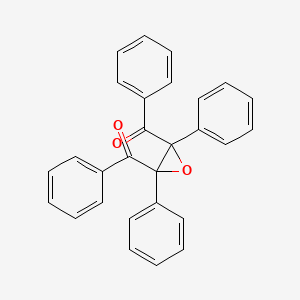
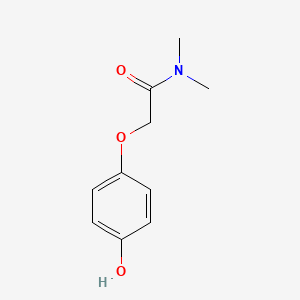


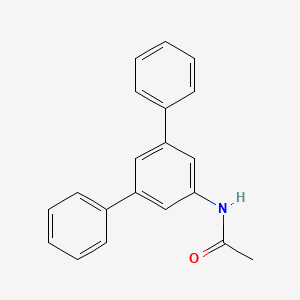
![6-(1h-Indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987511.png)
